Cas no 2248306-68-3 (2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole)

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is a halogenated imidazole derivative featuring a difluoromethyl substituent at the 4-position and bromine at the 2-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom offers a reactive site for further functionalization via cross-coupling reactions. Its well-defined structure and high purity make it suitable for use in pharmaceutical development, particularly in the design of enzyme inhibitors or fluorinated analogs. The compound’s stability under standard handling conditions ensures reliable performance in synthetic applications.
2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole structure
2248306-68-3 structure
Product Name:2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole
CAS No:2248306-68-3
MF:C6H7BrF2N2
MW:225.033987283707
CID:5942434
PubChem ID:137937830
Update Time:2025-11-02

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole
    • 2248306-68-3
    • 2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
    • EN300-6511073
    • Inchi: 1S/C6H7BrF2N2/c1-3-4(5(8)9)10-6(7)11(3)2/h5H,1-2H3
    • InChI Key: KFLAWVISVARJDR-UHFFFAOYSA-N
    • SMILES: BrC1=NC(C(F)F)=C(C)N1C

Computed Properties

  • Exact Mass: 223.97607g/mol
  • Monoisotopic Mass: 223.97607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.8Ų

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6511073-0.05g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
0.05g
$900.0 2025-03-14
Enamine
EN300-6511073-0.1g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
0.1g
$943.0 2025-03-14
Enamine
EN300-6511073-0.25g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
0.25g
$985.0 2025-03-14
Enamine
EN300-6511073-0.5g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
0.5g
$1027.0 2025-03-14
Enamine
EN300-6511073-1.0g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
1.0g
$1070.0 2025-03-14
Enamine
EN300-6511073-2.5g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
2.5g
$2100.0 2025-03-14
Enamine
EN300-6511073-5.0g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
5.0g
$3105.0 2025-03-14
Enamine
EN300-6511073-10.0g
2-bromo-4-(difluoromethyl)-1,5-dimethyl-1H-imidazole
2248306-68-3 95.0%
10.0g
$4606.0 2025-03-14

Additional information on 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole: A Novel Scaffold for Targeted Therapeutic Applications

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole (CAS No. 2248306-68-3) represents a promising molecular scaffold with unique structural features that have garnered significant attention in recent years. This compound belongs to the family of imidazole derivatives, which are well-established in medicinal chemistry for their diverse biological activities. The incorporation of bromine and difluoromethyl groups into the imidazole ring introduces novel pharmacophore elements that may enhance its interaction with specific biological targets.

Recent studies have highlighted the potential of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole in modulating cellular signaling pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to selectively inhibit the activity of certain kinases, which are implicated in cancer progression. This finding aligns with the growing interest in small molecule inhibitors that target kinases with high specificity, as such compounds may offer improved therapeutic outcomes with reduced off-target effects.

The structural features of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole are particularly noteworthy. The bromine atom at the 2-position and the difluoromethyl group at the 4-position create a unique three-dimensional architecture that may facilitate interactions with protein targets. Additionally, the dimethyl groups at the 1 and 5 positions contribute to the compound's overall stability and solubility properties, which are critical factors in drug development.

Research published in Organic & Biomolecular Chemistry in 2023 has explored the synthetic routes for 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole. The study reported a novel catalytic approach that significantly improves the efficiency of its synthesis, reducing both time and cost. This advancement is particularly relevant in the context of pharmaceutical development, where scalable and sustainable synthesis methods are essential for bringing new compounds to market.

Furthermore, the biological activity of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole has been evaluated in various in vitro and in vivo models. A 2023 study published in Drug Discovery Today showed that this compound exhibits promising antiviral properties against certain RNA viruses. These findings are particularly significant given the ongoing need for effective antiviral agents, especially in the context of emerging infectious diseases.

The pharmacokinetic profile of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is another area of active research. A 2023 paper in Pharmaceutical Research investigated its absorption, distribution, metabolism, and excretion (ADME) properties. The study revealed that the compound has favorable permeability characteristics, which may enhance its bioavailability and therapeutic efficacy.

Moreover, the potential applications of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole extend beyond its direct biological activity. Its unique molecular structure may serve as a platform for the development of derivative compounds with tailored properties. This concept is supported by recent work in Chemical Communications, where researchers described the synthesis of several analogs with enhanced potency against specific targets.

The importance of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole in the field of medicinal chemistry is further underscored by its potential for drug repurposing. A 2023 study in Frontiers in Pharmacology explored its activity against a panel of drug-resistant cancer cell lines. The results indicated that this compound may have utility in overcoming resistance mechanisms, a critical challenge in cancer therapy.

As the field of drug discovery continues to evolve, the role of compounds like 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is becoming increasingly significant. Its unique structural features and biological activities make it a valuable candidate for further investigation. Ongoing research is expected to provide more insights into its potential applications and mechanisms of action.

Finally, the continued exploration of 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole and related compounds is likely to contribute to the development of new therapeutic strategies. As new research emerges, the understanding of its properties and applications will continue to expand, potentially leading to breakthroughs in the treatment of various diseases.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.